2-Methyl-2-sulfanylpropan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of sulfur-containing compounds can involve various methods. For instance, sulfuric acid esters are used as catalysts in condensation reactions to produce bis(pyrazolones) . Additionally, the synthesis of trihalo-sulfanylpropan-2-ols is achieved through acid-catalyzed addition of hydrogen sulfide to ketones . These methods indicate that sulfur can be introduced into organic molecules through catalytic processes or by direct addition reactions.
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds is often complex. For example, the paper on boracycles from 2-amino-2-methylpropan-1-ol and borane methyl sulfide reveals unexpected polycyclic structures instead of the anticipated oxazaborolidine ring . This suggests that the presence of sulfur can lead to unexpected outcomes in molecular structure formation.
Chemical Reactions Analysis
Sulfur-containing compounds participate in a variety of chemical reactions. Aryl radicals can react with alkynyl isothiocyanates to form thiochromeno[2,3-b]indoles through radical cascade reactions . Moreover, the stereoselective nucleophilic addition to sulfinyl imines is influenced by the Lewis acid character of the reagents, which affects the stereoselectivity of the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur-containing compounds are diverse. Vibrational spectral analysis using FT-IR and FT-Raman techniques can provide information on the stability and charge delocalization within the molecule . The presence of sulfur atoms can also influence the nonlinear optical behavior and molecular docking potential of these compounds, suggesting possible pharmaceutical applications .
Relevant Case Studies
Several of the papers discuss potential applications of sulfur-containing compounds. For example, certain azo compounds synthesized from 1-methyl-3-arylpropane-1,3-diones have shown antibacterial activity . Additionally, copper(II) chelates with sulfanilamide have demonstrated antitumor activity against human myeloid leukemia cells . These case studies highlight the importance of sulfur-containing compounds in medicinal chemistry.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Related Compounds : Research has focused on synthesizing compounds like 1,1,1-trichloro-2-sulfanylpropan-2-ol and 1,1,3-tribromo-2-sulfanylpropan-2-ol, which are related to 2-Methyl-2-sulfanylpropan-1-ol. These compounds are synthesized via acid-catalyzed addition of hydrogen sulfide to corresponding ketones (Dorofeev et al., 2008).
- Stability and Quantum-Chemical Analysis : The stability of these hydroxy thiols, similar to 2-Methyl-2-sulfanylpropan-1-ol, has been estimated using potential energy surface analysis. Quantum-chemical analysis of rotational isomerism of these compounds provides insights into their chemical properties (Dorofeev et al., 2008).
Applications in Wine Aroma Analysis
- Presence in Belgian White Wines : Studies have identified the presence of compounds like 2-methyl-3-sulfanyl propan-1-ol in Belgian white wines made from Chardonnay and Solaris grapes. These compounds contribute to the aroma profile of wines (Chenot et al., 2020).
Biotechnological Applications
- Biofuel Production : Research into the production of 2-methylpropan-1-ol (isobutanol), a biofuel, has demonstrated the conversion of glucose to isobutanol in recombinant organisms. Engineering of enzymes like ketol-acid reductoisomerase and alcohol dehydrogenase is critical for this process (Bastian et al., 2011).
Safety And Hazards
The safety information for 2-Methyl-2-sulfanylpropan-1-ol includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye damage), H413 (May cause long lasting harmful effects to aquatic life), and H372 (Causes damage to organs through prolonged or repeated exposure) . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-methyl-2-sulfanylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-4(2,6)3-5/h5-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNROCZZBRJKCNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501070 | |
Record name | 2-Methyl-2-sulfanylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-sulfanylpropan-1-ol | |
CAS RN |
73303-88-5 | |
Record name | 2-Methyl-2-sulfanylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-sulfanylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.